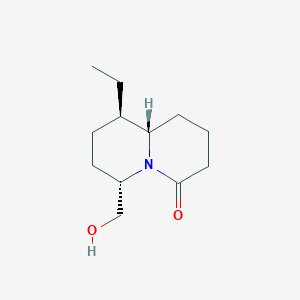![molecular formula C13H18O2 B13794373 (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol: is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylidene group, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of (1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol: shares similarities with other tricyclic compounds, such as tricyclo[4.3.2.01,5]undecane derivatives.
Other similar compounds: include various tricyclic alcohols and ketones, which may have comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol |
InChI |
InChI=1S/C13H18O2/c1-8-7-11(14)12-5-3-9(2)13(12,15)10(8)4-6-12/h11,14-15H,2-7H2,1H3/t11-,12+,13+/m1/s1 |
Clé InChI |
YNBDNZIQHOLAJQ-AGIUHOORSA-N |
SMILES isomérique |
CC1=C2CC[C@]3([C@@]2(C(=C)CC3)O)[C@@H](C1)O |
SMILES canonique |
CC1=C2CCC3(C2(C(=C)CC3)O)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


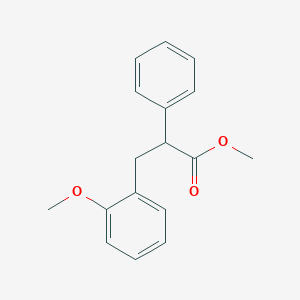

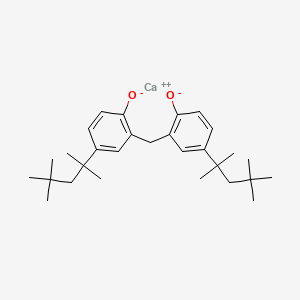
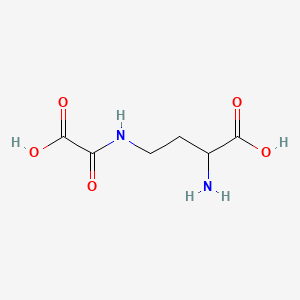
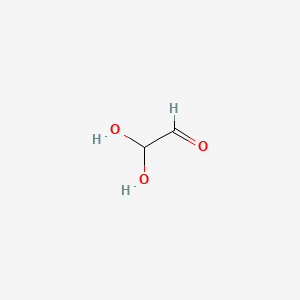
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
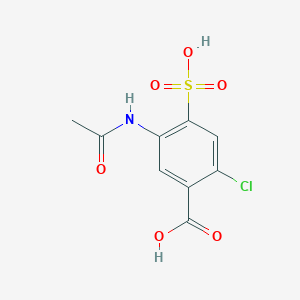
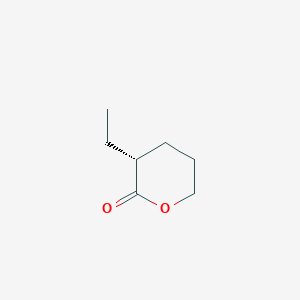
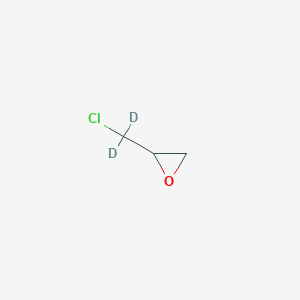
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)

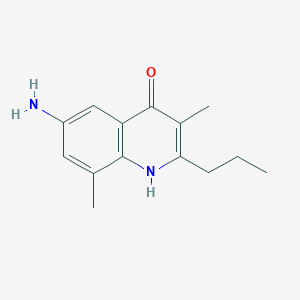
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
